molecular formula C22H23N5OS B11248014 3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11248014
M. Wt: 405.5 g/mol
InChI Key: KWUTYDIQUHFSIS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[(4-{3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole and thiadiazole ring fused together, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

3,5-dimethyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H23N5OS/c1-4-5-19-24-25-22-27(19)26-21(29-22)17-8-6-16(7-9-17)13-23-20(28)18-11-14(2)10-15(3)12-18/h6-12H,4-5,13H2,1-3H3,(H,23,28)

InChI Key

KWUTYDIQUHFSIS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(4-{3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-[(4-{3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-N-[(4-{3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(4-{3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-[(4-{3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide is unique due to its specific combination of triazole and thiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

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